1-Butanamine, N-(3-pyridinylmethylene)-
Description
1-Butanamine, N-(3-pyridinylmethylene)- is an imine derivative synthesized via the condensation of 1-butanamine with 3-pyridinecarbaldehyde. Its molecular formula is C₉H₁₄N₂, and its structure features a butylamine chain linked to a 3-pyridinylmethylene group. Key identifiers include:
- SMILES:
CCCC(C1=CN=CC=C1)N - InChIKey:
DFVSEQGCMQSLKO-UHFFFAOYSA-N - CAS Registry Number: Not explicitly listed in the evidence, but structurally related compounds (e.g., 1-(3-pyridyl)-1-butylamine) are documented .
This compound is part of a broader class of Schiff bases, which are valued for their roles in coordination chemistry, catalysis, and pharmaceutical intermediates.
Properties
CAS No. |
55019-90-4 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-butyl-1-pyridin-3-ylmethanimine |
InChI |
InChI=1S/C10H14N2/c1-2-3-6-11-8-10-5-4-7-12-9-10/h4-5,7-9H,2-3,6H2,1H3 |
InChI Key |
SJDRSAPTSDCMCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-(3-pyridinylmethylene)- typically involves the reaction of butanamine with 3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-Butanamine, N-(3-pyridinylmethylene)- may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Butanamine, N-(3-pyridinylmethylene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the pyridinylmethylene group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
1-Butanamine, N-(3-pyridinylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanamine, N-(3-pyridinylmethylene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Pyridine Substitution Patterns
1-Butanamine, N-(2-pyridinylmethylene)-
- Molecular Formula : C₉H₁₄N₂ (same as the target compound).
- Key Difference : The pyridine nitrogen is at the 2-position instead of the 3-position.
- Implications : Altered electronic properties due to the nitrogen's position may affect reactivity and coordination behavior. For example, 2-pyridinyl derivatives often exhibit stronger Lewis basicity, influencing metal-ligand interactions .
Aromatic Ring Variants
1-Butanamine, N-(phenylmethylene)-
- Molecular Formula : C₁₁H₁₅N.
- Key Difference : The pyridine ring is replaced with a benzene ring .
- Implications :
- Reduced Polarity : The absence of a nitrogen atom in the aromatic ring decreases polarity, lowering water solubility compared to pyridine-containing analogs .
- Boiling Point : Similar imines with benzene substituents (e.g., N-benzylideneaniline derivatives) typically exhibit higher boiling points due to stronger van der Waals interactions .
Alkyl Chain and Substituent Modifications
1-Butanamine, 3-methyl-N-(2-phenylethylidene)-
- Molecular Formula : C₁₃H₁₉N.
- Key Differences :
- A 3-methyl group on the butanamine chain.
- A 2-phenylethylidene substituent instead of pyridinylmethylene.
- Implications :
1-Butanamine, N-(3-methylbutylidene)-
Physicochemical Properties Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
